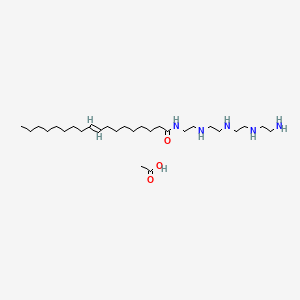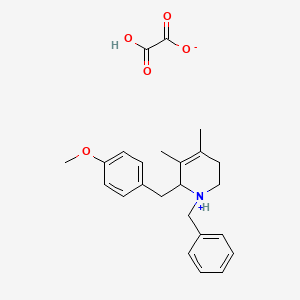
Einecs 302-269-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid typically involves the reaction of malonic acid derivatives with nitrophenyl compounds under specific conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. The reaction conditions may include controlled temperatures, pH levels, and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid include:
Cyclohexyl bromide: (Einecs 203-622-2)
4-Bromoacetanilide: (Einecs 203-154-9)
Phenyl benzoate: (Einecs 202-293-2)
N,N,N-triphenylamine: (Einecs 210-035-5) Compared to these compounds, 2-(1-amino-1-chloro-2-(4-nitrophenyl)ethyl)malonic acid is unique due to its specific structural features and reactivity.
Properties
CAS No. |
61273-95-8 |
|---|---|
Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-benzyl-6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-1,2,3,6-tetrahydropyridin-1-ium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C22H27NO.C2H2O4/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19;3-1(4)2(5)6/h4-12,22H,13-16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
VCMIRIQOAQFPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C([NH+](CC1)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



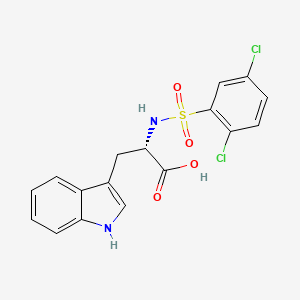

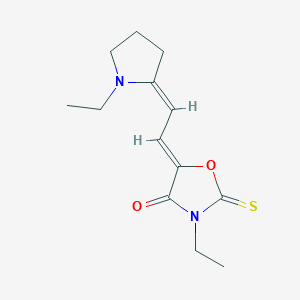
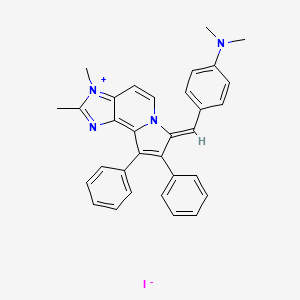
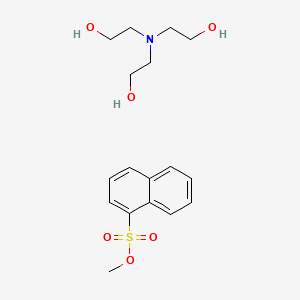
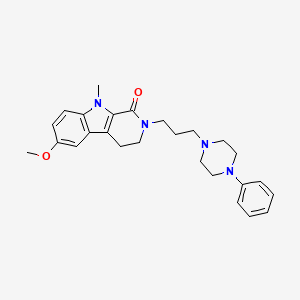
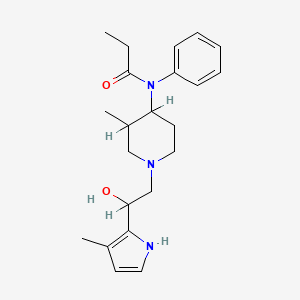

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)



